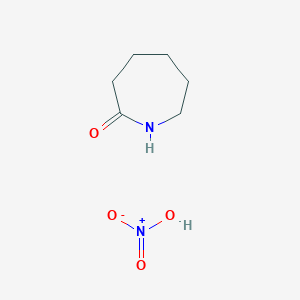

Nitric acid--azepan-2-one (1/1)

CAS No.: 79359-12-9

Cat. No.: VC14051991

Molecular Formula: C6H12N2O4

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79359-12-9 |

|---|---|

| Molecular Formula | C6H12N2O4 |

| Molecular Weight | 176.17 g/mol |

| IUPAC Name | azepan-2-one;nitric acid |

| Standard InChI | InChI=1S/C6H11NO.HNO3/c8-6-4-2-1-3-5-7-6;2-1(3)4/h1-5H2,(H,7,8);(H,2,3,4) |

| Standard InChI Key | GQVBTBRNMBQRJJ-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(=O)NCC1.[N+](=O)(O)[O-] |

Introduction

Structural and Compositional Characteristics

Nitric Acid (HNO₃)

Nitric acid is a colorless to yellowish liquid with a molecular weight of 63.01 g/mol. Its structure consists of a planar molecule with resonance stabilization between the nitrogen and oxygen atoms, enabling strong acidic and oxidizing behavior . Key properties include:

-

Acidity: pKa ≈ −1, making it a strong acid in aqueous solutions .

-

Thermal Stability: Decomposes at elevated temperatures (≥83°C) to form nitrogen dioxide (NO₂), oxygen (O₂), and water .

-

Reactivity: Participates in nitration, oxidation, and esterification reactions, often serving as a nitronium ion (NO₂⁺) source .

Azepan-2-One (ε-Caprolactam, C₆H₁₁NO)

Azepan-2-one is a seven-membered lactam with a cyclic amide structure. Its properties include:

-

Molecular Weight: 113.16 g/mol.

-

Melting Point: 69–71°C.

-

Solubility: Miscible in polar solvents (e.g., water, ethanol) due to hydrogen bonding from the amide group .

-

Polymerization: Undergoes ring-opening polymerization to form nylon-6, a high-strength synthetic polymer .

Hypothesized Adduct Formation

The 1:1 stoichiometry suggests a co-crystalline or hydrogen-bonded complex. Potential interaction sites include:

-

Hydrogen Bonding: Between the acidic proton of HNO₃ and the carbonyl oxygen of azepan-2-one.

-

Dipole-Dipole Interactions: Alignment of HNO₃’s polar O–H bonds with the amide group’s dipole moment.

Synthesis and Stability Considerations

Synthetic Pathways

While no explicit synthesis protocol exists in validated literature, plausible methods include:

-

Direct Combination: Mixing stoichiometric amounts of HNO₃ and azepan-2-one under controlled temperatures (0–25°C) to minimize decomposition .

-

Solvent-Mediated Crystallization: Using polar aprotic solvents (e.g., acetonitrile) to facilitate co-crystal formation.

Stability Challenges

-

Thermal Degradation: Nitric acid’s propensity to decompose above 83°C limits high-temperature processing .

-

Hydrolytic Sensitivity: Azepan-2-one’s lactam ring may undergo hydrolysis in acidic conditions, forming 6-aminocaproic acid .

Comparative Analysis with Related Compounds

Functional Analogues

Reactivity Predictions

-

Nitration Potential: HNO₃ could nitrate azepan-2-one’s ring, forming nitro derivatives with altered solubility and stability.

-

Oxidative Ring Opening: HNO₃ may cleave the lactam ring, yielding nitro-terminated linear amides .

Future Research Directions

Experimental Priorities

-

Structural Elucidation: X-ray crystallography or NMR spectroscopy to confirm adduct geometry.

-

Kinetic Studies: Quantify decomposition rates under varying pH and temperature conditions.

-

Toxicity Screening: Evaluate ecotoxicological impacts of potential degradation products.

Computational Modeling

-

DFT Calculations: Predict electronic structure and reactivity descriptors (e.g., HOMO-LUMO gaps).

-

Molecular Dynamics: Simulate solvation behavior and stability in aqueous/organic media.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume